tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate
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Overview
Description
Tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate is a complex chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple phosphonate groups and a pyrimidine ring, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate involves multiple steps, including the introduction of phosphonate groups and the formation of the pyrimidine ring. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The phosphonate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphonate derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, affecting various biochemical processes. The presence of multiple phosphonate groups allows it to participate in phosphorylation reactions, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Diquafosol tetrasodium: A compound with similar phosphonate groups but different biological activity.
NADPH tetrasodium salt hydrate: Another tetrasodium compound with distinct biochemical properties.
Uniqueness
Tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate is unique due to its specific combination of phosphonate groups and pyrimidine ring, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C10H11F2N2Na4O13P3S |
---|---|
Molecular Weight |
622.14 g/mol |
IUPAC Name |
tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |
InChI |
InChI=1S/C10H15F2N2O13P3S.4Na/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17;;;;/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
InChI Key |
KATPYMNMKKBLAH-ODQFIEKDSA-J |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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